Leu-AMS

Description

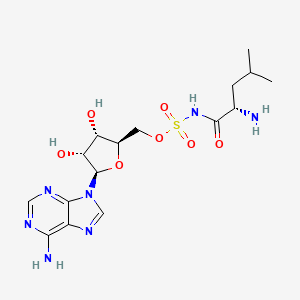

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEDFDTWJLGMBO-LEJQEAHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Molecular Siege: Unraveling the Mechanism of Action of Leu-AMS, a Potent Inhibitor of Leucyl-tRNA Synthetase

For Immediate Release

In the intricate cellular landscape of protein synthesis and metabolic signaling, the enzyme Leucyl-tRNA Synthetase (LARS1) stands as a critical nexus. Its canonical function is the essential charging of leucine onto its cognate tRNA, a fundamental step in translation. However, LARS1 also plays a non-canonical role as a key intracellular sensor of leucine, activating the mTORC1 signaling pathway, a master regulator of cell growth and proliferation. Leu-AMS, a non-hydrolyzable analog of the leucyl-adenylate intermediate, has emerged as a powerful chemical tool to dissect these dual functions. This technical guide provides an in-depth exploration of the mechanism of action of Leu-AMS, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular interactions and cellular consequences.

Core Mechanism: Competitive Inhibition at the Synthetic Active Site

Leu-AMS functions as a high-affinity competitive inhibitor of LARS1.[1] It structurally mimics the transition state intermediate, leucyl-adenylate (Leu-AMP), formed during the first step of the aminoacylation reaction.[1] By binding tightly within the synthetic active site of LARS1, Leu-AMS effectively blocks the binding of both leucine and ATP, thereby halting the catalytic cycle of the enzyme.[1] This inhibition prevents the charging of tRNALeu, a critical process for protein synthesis.

The potency of this inhibition is underscored by its low nanomolar inhibitory concentration.

| Compound | Target | IC50 (nM) | Reference |

| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | 22.34 | Yoon et al., 2016 |

Structural Insights into the LARS1-Leu-AMS Complex

Crystallographic studies of human LARS1 in complex with Leu-AMS have provided atomic-level details of their interaction.[1][2] These studies reveal that Leu-AMS occupies the synthetic active site, a deep cleft within the catalytic domain of LARS1.[2] The leucine moiety of Leu-AMS is nestled in a hydrophobic pocket, while the adenosine and sulfamoyl groups form extensive hydrogen bonding and electrostatic interactions with conserved residues of the enzyme.[2]

This binding locks LARS1 into a specific conformational state. This conformation is recognized as the "sensing-off" or inactive state for the mTORC1 signaling pathway.[1]

Modulation of the mTORC1 Signaling Pathway

Beyond its role in protein synthesis, LARS1 acts as a direct sensor of intracellular leucine levels to activate the mTORC1 pathway. In the presence of leucine, LARS1 translocates to the lysosome and facilitates the conversion of RagD-GTP to RagD-GDP, a key step in mTORC1 activation.[1]

Leu-AMS effectively decouples LARS1 from this signaling cascade. By locking LARS1 in the "sensing-off" conformation, Leu-AMS prevents the leucine-induced conformational changes necessary for its interaction with the Rag GTPases.[1] Consequently, the downstream signaling events, including the phosphorylation of S6 kinase (S6K) and 4E-BP1, are suppressed.[1]

Experimental Protocols

Leucyl-tRNA Synthetase (LARS1) Aminoacylation Assay

This assay measures the catalytic activity of LARS1 by quantifying the amount of radiolabeled leucine transferred to its cognate tRNA.

Materials:

-

Purified recombinant human LARS1

-

[14C]-Leucine

-

ATP

-

Total tRNA from E. coli or human cells

-

Reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Leu-AMS or other inhibitors

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, and [14C]-Leucine.

-

Add varying concentrations of Leu-AMS or vehicle control to the reaction mixture.

-

Initiate the reaction by adding purified LARS1 and total tRNA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the tRNA with cold 10% TCA.

-

Wash the filters extensively with cold 5% TCA and then ethanol to remove unincorporated [14C]-Leucine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

mTORC1 Signaling Assay (Western Blotting)

This method assesses the effect of Leu-AMS on the mTORC1 signaling pathway by measuring the phosphorylation status of downstream targets like S6K.

Materials:

-

Cell line (e.g., HEK293T)

-

Cell culture medium

-

Leucine-free medium

-

Leucine

-

Leu-AMS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture cells to the desired confluency.

-

Starve the cells of leucine by incubating them in leucine-free medium for a specified time (e.g., 1 hour).

-

Pre-treat the cells with various concentrations of Leu-AMS or vehicle for a defined period (e.g., 30 minutes).

-

Stimulate the cells with leucine for a short period (e.g., 15-30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-S6K, total S6K, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

References

The Role of Leu-AMS in Deciphering the mTORC1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Leucyl-AMP sulfamate (Leu-AMS), a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), in the investigation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. By decoupling the canonical tRNA charging function of LRS from its more recently discovered role as a direct leucine sensor for mTORC1, Leu-AMS provides a powerful tool to dissect the intricate mechanisms of amino acid sensing and its impact on cell growth, proliferation, and metabolism.

Core Concepts: Leucine Sensing and mTORC1 Activation

The mTORC1 pathway is a central regulator of cellular anabolism, responding to a variety of environmental cues, including growth factors, energy status, and, critically, amino acid availability. Leucine, in particular, is a potent activator of mTORC1. Two primary intracellular leucine sensing mechanisms have been identified:

-

Leucyl-tRNA Synthetase (LRS): Beyond its canonical function of charging tRNALeu with leucine for protein synthesis, LRS directly senses intracellular leucine levels.[1] In the presence of leucine, LRS undergoes a conformational change that allows it to interact with and act as a GTPase-activating protein (GAP) for the RagD GTPase.[1] This interaction is a key step in the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.

-

Sestrin2: This protein acts as a cytosolic leucine sensor. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn leads to the inhibition of mTORC1.[2][3] Leucine binding to Sestrin2 disrupts this interaction, thereby relieving the inhibition of GATOR2 and allowing for mTORC1 activation.[2][3]

Leu-AMS, as a stable analog of the leucyl-adenylate intermediate, potently inhibits the catalytic (aminoacylation) activity of LRS without affecting its leucine-sensing function in the mTORC1 pathway.[4][5] This unique property allows researchers to specifically investigate the consequences of inhibiting protein synthesis at the level of tRNA charging, while leaving the direct leucine-sensing and signaling to mTORC1 intact.

Quantitative Data Summary

The following tables summarize key quantitative data related to Leu-AMS and the mTORC1 pathway, providing a quick reference for experimental design and interpretation.

| Compound/Molecule | Parameter | Value | Cell/System | Reference |

| Leu-AMS | IC50 for LRS | 22.34 nM | In vitro | [4][5] |

| Leucine | Kd for Sestrin2 | 20 µM | In vitro | [2] |

| Leucine | Half-maximal activation of mTORC1 | ~20 µM | HEK-293T cells | [2] |

Table 1: Key Quantitative Parameters for Leu-AMS and Leucine in mTORC1 Signaling.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the mTORC1 pathway and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Leucine-mediated mTORC1 activation pathways.

Caption: Mechanism of action of Leu-AMS.

Caption: Western blot workflow for mTORC1 activity.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of Leu-AMS and the mTORC1 pathway.

mTORC1 Activity Assay by Western Blotting

This protocol is used to assess the phosphorylation status of downstream targets of mTORC1, such as S6K1 and 4E-BP1, as a readout of its kinase activity.

Materials:

-

Cells of interest (e.g., HEK293T, HeLa)

-

Complete growth medium

-

Amino acid-free medium

-

Leucine, Leu-AMS

-

PBS (Phosphate-Buffered Saline), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach 70-80% confluency.

-

For amino acid starvation experiments, wash cells with PBS and incubate in amino acid-free medium for a specified time (e.g., 50-90 minutes).[3][6]

-

Treat cells with desired concentrations of Leucine, Leu-AMS, or other compounds for the indicated times.

-

-

Cell Lysis:

-

Aspirate the medium and wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Co-Immunoprecipitation (Co-IP) of LRS and RagD

This protocol is designed to investigate the interaction between LRS and RagD, which is a key event in leucine sensing.

Materials:

-

Cells expressing tagged versions of LRS or RagD (or use antibodies against endogenous proteins)

-

Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)

-

Antibody for immunoprecipitation (e.g., anti-FLAG, anti-HA, or specific anti-LRS/RagD)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Lysis:

-

Harvest and lyse cells as described in the Western Blotting protocol, using a Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the immunoprecipitating antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., blot for RagD after pulling down LRS).

-

In Vitro LRS Aminoacylation Activity Assay

This assay measures the catalytic activity of LRS in charging tRNALeu with leucine and can be used to determine the IC50 of inhibitors like Leu-AMS.[9]

Materials:

-

Purified recombinant LRS

-

Human cytosolic tRNALeu

-

[3H]-Leucine

-

ATP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM NaCl, 15 mM MgCl2, 2 mM DTT)

-

BSA

-

Whatman glass-fiber filter discs

-

5% Trichloroacetic acid (TCA), ice-cold

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing reaction buffer, ATP, BSA, [3H]-Leucine, and tRNALeu.

-

For IC50 determination, prepare reactions with varying concentrations of Leu-AMS.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a small amount of purified LRS enzyme.

-

Incubate the reaction at 37°C.

-

-

Quenching and Washing:

-

At different time points, take aliquots of the reaction mixture and spot them onto Whatman filter discs.

-

Immediately quench the reaction by immersing the filter discs in ice-cold 5% TCA.

-

Wash the discs several times with cold 5% TCA to remove unincorporated [3H]-Leucine, followed by a wash with ethanol.

-

-

Measurement:

-

Dry the filter discs and place them in scintillation vials with scintillation cocktail.

-

Measure the amount of incorporated [3H]-Leucine using a scintillation counter.

-

Calculate the initial reaction rates and determine the IC50 value for Leu-AMS by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

Leu-AMS has proven to be an indispensable chemical tool for dissecting the dual roles of LRS in both protein synthesis and nutrient sensing. By allowing for the specific inhibition of the catalytic activity of LRS, researchers can now more clearly delineate the signaling-specific functions of this essential enzyme in the mTORC1 pathway. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the complexities of mTORC1 regulation and its implications in health and disease.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Sestrin2 is a leucine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. origene.com [origene.com]

- 9. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Leu-AMS

This technical guide provides a comprehensive overview of Leucyl-adenylate sulfamate (Leu-AMS), a potent inhibitor of leucyl-tRNA synthetase (LeuRS). It covers the compound's discovery, detailed synthesis protocols, mechanism of action, and biological activity, with a focus on quantitative data and experimental methodologies.

Discovery of Leu-AMS

Leucyl-adenylate sulfamate (Leu-AMS) was developed as a non-hydrolyzable analog of the leucyl-adenylate (Leu-AMP) intermediate formed during the aminoacylation reaction catalyzed by leucyl-tRNA synthetase (LeuRS).[1][2] Aminoacyl-AMP analogs, including Leu-AMS, are powerful tools for studying the kinetics and structure of aminoacyl-tRNA synthetases (aaRSs) and serve as a foundation for developing inhibitors.[3][4] Specifically, Leu-AMS was designed to tightly bind to the synthetic active site of LeuRS, mimicking the transition state of the leucine activation step.[2] This characteristic makes it a potent inhibitor and a valuable chemical probe for investigating the enzyme's functions beyond protein synthesis, such as its role in the mTORC1 signaling pathway.[1][5]

Synthesis of Leu-AMS

The synthesis of Leu-AMS involves the coupling of a protected leucine amino acid with a sulfamoyl adenosine derivative. The following protocol is based on methods described for the synthesis of similar aminoacyl-adenylate analogs.[2]

Experimental Protocol: Synthesis of 5'-O-[N-(L-leucyl)-sulfamoyl]adenosine (Leu-AMS)

Materials:

-

2',3'-O-isopropylidene-5'-O-sulfamoyladenosine

-

t-butoxycarbonyl-L-leucine-N-hydroxysuccinimide ester (Boc-Leu-OSu)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

Procedure:

-

Coupling Reaction:

-

Dissolve 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) in anhydrous DMF.

-

Add Boc-Leu-OSu (1.2 equivalents) to the solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Intermediate:

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product (Boc-Leu-AMS-isopropylidene) by silica gel column chromatography using a gradient of EtOAc in hexanes.

-

-

Deprotection:

-

Dissolve the purified, fully protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours to remove both the Boc and isopropylidene protecting groups.

-

Monitor the deprotection by TLC or LC-MS.

-

-

Final Purification:

-

Remove the solvent and TFA in vacuo.

-

The crude product can be purified by reverse-phase HPLC to yield the final product, Leu-AMS, as a white solid.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Mechanism of Action

Leu-AMS is a potent, competitive inhibitor of leucyl-tRNA synthetase (LeuRS).[6][7] LeuRS is a crucial enzyme in protein biosynthesis, responsible for the two-step process of attaching leucine to its cognate tRNA (tRNALeu).[3][8]

-

Leucine Activation: Leucine + ATP ⇌ Leucyl-AMP + PPi

-

tRNA Charging: Leucyl-AMP + tRNALeu ⇌ Leucyl-tRNALeu + AMP

Leu-AMS acts as a stable analog of the leucyl-adenylate (Leu-AMP) intermediate.[1] It binds tightly within the amino acid activation site of the enzyme, preventing the binding of both natural substrates, leucine and ATP, and thereby inhibiting both the amino acid activation and the subsequent tRNA charging steps.[2]

Beyond its canonical role in translation, human cytosolic LeuRS (LARS1) acts as a leucine sensor for the mTORC1 pathway, a central regulator of cell growth and proliferation.[5][9] While Leu-AMS potently inhibits the catalytic (aminoacylation) activity of LARS1, it has been reported not to affect the leucine-induced activation of mTORC1, suggesting that the catalytic and signaling functions of the enzyme can be decoupled.[6][7]

Signaling Pathway of Leucyl-tRNA Synthetase (LeuRS)

Caption: Role of LeuRS in protein synthesis and its inhibition by Leu-AMS.

Biological Activity and Quantitative Data

Leu-AMS is a highly potent inhibitor of LeuRS and exhibits broad biological effects, including cytotoxicity against various cell lines and antibacterial activity.[6]

| Target/Assay | Organism/Cell Line | Metric | Value | Reference |

| Leucyl-tRNA Synthetase (LRS) | Not specified | IC₅₀ | 22.34 nM | [6][7][10][11][12] |

| Cytotoxicity | Cancer Cells | High | Not specified | [6][7] |

| Cytotoxicity | Normal Cells | High | Not specified | [6][7] |

| Antibacterial Activity | Bacteria | Active | Not specified | [6][7] |

Experimental Protocol: Aminoacylation Inhibition Assay

This protocol is used to determine the IC₅₀ value of inhibitors like Leu-AMS against LeuRS. It measures the enzyme's ability to attach radiolabeled leucine to its tRNA.[1]

Materials:

-

Purified Leucyl-tRNA Synthetase (LeuRS)

-

Human cytosolic tRNALeu(CAG) transcript

-

[³H]-L-leucine

-

ATP, MgCl₂, DTT, Tris-HCl buffer (pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Leu-AMS or other test inhibitors dissolved in DMSO

-

5% Trichloroacetic acid (TCA) solution, ice-cold

-

Whatman glass-fiber filter discs

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a master mix containing 20 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 2 mM DTT, 2 mM ATP, 1 mg/ml BSA, 40 μM [³H]-Leu, and 10 μM of tRNALeu(CAG).

-

Prepare serial dilutions of Leu-AMS in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., <1%).

-

-

Assay Execution:

-

In a 25 µL reaction volume, combine the reaction mixture with varying concentrations of Leu-AMS. Include a no-inhibitor control (DMSO only).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a final concentration of 4 nM LeuRS enzyme.

-

-

Quenching and Measurement:

-

At specific time intervals (e.g., 2, 4, 6, 8 minutes), take 5 µL aliquots from each reaction.

-

Spot the aliquots onto Whatman glass-fiber filter discs.

-

Immediately quench the reaction by dropping the filters into ice-cold 5% TCA solution.

-

Wash the filters three times with cold 5% TCA, followed by a wash with ethanol to remove unincorporated [³H]-Leu.

-

Dry the filters completely.

-

-

Data Analysis:

-

Place the dry filters into scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Plot the initial reaction rates against the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

-

Experimental and Logical Workflow

The discovery and characterization of a targeted inhibitor like Leu-AMS follows a logical progression from initial design and synthesis to comprehensive biological evaluation.

Caption: Workflow for the synthesis and evaluation of Leu-AMS.

Conclusion

Leu-AMS is a cornerstone chemical tool for studying the function of leucyl-tRNA synthetase. As a potent, stable analog of the Leu-AMP reaction intermediate, it has been instrumental in elucidating the enzyme's catalytic mechanism and structural dynamics. The detailed synthetic and experimental protocols provided herein offer a guide for researchers aiming to utilize Leu-AMS in their own studies or to design novel aaRS inhibitors for therapeutic applications in oncology and infectious diseases.

References

- 1. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5′AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leu-AMS - MedChem Express [bioscience.co.uk]

- 11. biocompare.com [biocompare.com]

- 12. Leu-AMS - tcsc0031315 - Taiclone [taiclone.com]

An In-depth Technical Guide to Leu-AMS: A Potent Inhibitor of Leucyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS). This document consolidates critical information regarding its chemical properties, suppliers, mechanism of action, and experimental applications, with a focus on its role in modulating the mTORC1 signaling pathway.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for Leu-AMS.

| Parameter | Value | Reference |

| CAS Number | 288591-93-5 | [1][2][3] |

| Molecular Formula | C₁₆H₂₅N₇O₇S | [2] |

| Molecular Weight | 459.48 g/mol | [2] |

| IC₅₀ (LRS) | 22.34 nM | [1][3] |

| Purity | ≥97% (supplier dependent) | [1] |

| Appearance | Solid | [1] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. | [2] |

Supplier Information

Leu-AMS is available from several reputable suppliers catering to the research community. The following table lists some of the known suppliers.

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| MedKoo Biosciences | --INVALID-LINK-- |

| Cambridge Bioscience | --INVALID-LINK-- |

| GlpBio | --INVALID-LINK-- |

| Aladdin Scientific | --INVALID-LINK-- |

Mechanism of Action: Inhibition of LRS and the mTORC1 Signaling Pathway

Leu-AMS is a leucine analogue that acts as a potent inhibitor of leucyl-tRNA synthetase (LRS).[1][2][3] LRS is a crucial enzyme responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. Beyond this canonical function, LRS also acts as a cellular sensor for leucine levels, playing a key role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5]

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, particularly leucine, LRS interacts with RagD, a component of the Rag GTPase complex, leading to the activation of mTORC1.[4] By inhibiting the catalytic activity of LRS, Leu-AMS can modulate downstream cellular processes. However, it is important to note that while Leu-AMS inhibits the catalytic activity of LRS, it does not affect the leucine-induced mTORC1 activation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving Leu-AMS, compiled from various sources.

Preparation of Leu-AMS Stock Solution

-

Determine the required concentration and volume of the stock solution. A common starting concentration is 10 mM.

-

Calculate the required mass of Leu-AMS using its molecular weight (459.48 g/mol ).

-

Dissolve the calculated mass of Leu-AMS in an appropriate solvent, such as DMSO.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

In Vitro Leucyl-tRNA Synthetase (LRS) Inhibition Assay

This assay measures the ability of Leu-AMS to inhibit the aminoacylation activity of LRS.

-

Prepare a reaction mixture containing purified LRS enzyme, radiolabeled leucine (e.g., ³H-leucine), ATP, and the cognate tRNA for leucine (tRNALeu).

-

Add varying concentrations of Leu-AMS to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

-

Incubate the reactions at 37°C for a defined period to allow for the aminoacylation reaction to proceed.

-

Stop the reaction and precipitate the tRNA.

-

Wash the precipitate to remove unincorporated radiolabeled leucine.

-

Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the LRS activity.

-

Calculate the IC₅₀ value by plotting the percentage of LRS inhibition against the concentration of Leu-AMS.

Cell-Based Assay for mTORC1 Signaling Inhibition (Western Blot)

This protocol outlines the steps to assess the effect of a compound on the mTORC1 signaling pathway in a cancer cell line. While Leu-AMS itself may not directly inhibit leucine-induced mTORC1 activation, this protocol is relevant for studying other LRS inhibitors or the broader pathway.

-

Cell Culture: Culture a relevant cancer cell line (e.g., colon cancer cells with hyperactive mTORC1) in appropriate media and conditions.[5]

-

Treatment: Treat the cells with the experimental compound (an LRS inhibitor expected to affect mTORC1) at various concentrations for a specified duration. Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key mTORC1 pathway proteins, such as phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of mTORC1 pathway inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of Leucyl-tRNA Synthetase (LRS) in the mTORC1 signaling pathway.

Caption: LRS-mediated mTORC1 signaling pathway and the inhibitory action of Leu-AMS.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effect of an LRS inhibitor on cancer cell proliferation.

Caption: Workflow for assessing LRS inhibitor effects on cancer cells.

Synthesis of Leu-AMS

Disclaimer

This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. support.waters.com [support.waters.com]

- 5. horizondiscovery.com [horizondiscovery.com]

In-Depth Technical Guide: The In Vitro Biological Activity of Leu-AMS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-adenylate sulfamate (Leu-AMS) is a synthetic analog of the leucyl-adenylate intermediate formed during the charging of tRNALeu by leucyl-tRNA synthetase (LRS). As a potent and specific inhibitor of LRS, Leu-AMS serves as a critical tool for studying the canonical and non-canonical functions of this essential enzyme. This technical guide provides a comprehensive overview of the in vitro biological activity of Leu-AMS, including its mechanism of action, quantitative inhibitory data, and its effects on cellular pathways. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize Leu-AMS in their investigations.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis. Leucyl-tRNA synthetase (LRS) is responsible for charging leucine to its corresponding tRNA. Beyond this canonical function, LRS has been identified as a key intracellular sensor of leucine levels, playing a crucial role in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Leu-AMS, as a stable analog of the leucyl-adenylate intermediate, acts as a powerful inhibitor of the catalytic activity of LRS. This inhibitory action makes it an invaluable molecular probe for dissecting the downstream consequences of LRS inhibition and for exploring its potential as a therapeutic agent, particularly in oncology and infectious diseases.

Mechanism of Action

Leu-AMS is a potent inhibitor of leucyl-tRNA synthetase (LRS)[1]. It functions as a competitive inhibitor by mimicking the leucyl-adenylate intermediate, binding tightly to the catalytic site of LRS and preventing the completion of the aminoacylation reaction. This inhibition of the canonical function of LRS leads to a depletion of charged leucyl-tRNA, thereby halting protein synthesis.

Interestingly, while Leu-AMS potently inhibits the catalytic (tRNA charging) function of LRS, it does not interfere with the leucine-sensing role of LRS in the mTORC1 signaling pathway. LRS, when bound to leucine, interacts with the RagD GTPase to activate mTORC1. Leu-AMS does not disrupt this interaction. This specific mode of action allows researchers to decouple the catalytic activity of LRS from its signaling function.

Quantitative Data on Biological Activity

The biological activity of Leu-AMS has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | IC50 | 22.34 nM | [1] |

Note: A specific Ki value for Leu-AMS was not found in the reviewed literature. The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

Cytotoxicity Data

| Compound | Cell Line | Cancer Type | GI50 Value | Reference |

| BC-LI-0186 | A549 | Lung Cancer | Value negatively correlated with LRS expression | [2] |

| BC-LI-0186 | H460 | Lung Cancer | Value negatively correlated with LRS expression | [2] |

| BC-LI-0186 | H1299 | Lung Cancer | Value negatively correlated with LRS expression | [2] |

Note: The GI50 value represents the concentration of a compound that inhibits the growth of a cell line by 50%. The data for BC-LI-0186 suggests that cells with higher LRS expression are more sensitive to this class of inhibitors.

Antibacterial Activity Data

Leu-AMS is reported to inhibit the growth of bacteria. However, specific Minimum Inhibitory Concentration (MIC) values for Leu-AMS against common bacterial strains are not widely published. For context, the table below provides MIC values for other known leucyl-tRNA synthetase inhibitors against various bacterial species.

| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |

| ZCL039 | Streptococcus pneumoniae | 5 | [3] |

| AN3017 | Mycobacterium tuberculosis H37Rv | 1.8 | [3] |

| AN2679 | Mycobacterium tuberculosis H37Rv | 7.5 | [3] |

Note: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathway Visualization

The following diagrams illustrate key pathways and workflows related to the study of Leu-AMS.

Caption: mTORC1 Signaling Pathway and LRS.

Caption: LRS Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are representative and may require optimization based on specific experimental conditions and available reagents.

Leucyl-tRNA Synthetase (LRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the enzymatic activity of LRS by quantifying the amount of radiolabeled leucine transferred to its cognate tRNA. The protocol is adapted from a method used for M. tuberculosis LeuRS and can be modified for other LRS enzymes[4].

Materials:

-

Purified Leucyl-tRNA Synthetase (LRS)

-

[14C]-L-leucine

-

ATP (Adenosine triphosphate)

-

DTT (Dithiothreitol)

-

E. coli tRNA mixture

-

Leu-AMS

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2

-

10% Trichloroacetic acid (TCA), ice-cold

-

5% TCA, ice-cold

-

Ethanol (70% and 95%), ice-cold

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM DTT, 4 mg/mL E. coli tRNA, and 90 µM [14C]-L-leucine.

-

Inhibitor Preparation: Prepare serial dilutions of Leu-AMS in DMSO or an appropriate solvent.

-

Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, add 25 nM of LRS to the appropriate concentration of Leu-AMS (or vehicle control). Incubate for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the aminoacylation reaction by adding ATP to a final concentration of 2 mM to the enzyme-inhibitor mixture and the reagent mix. The final reaction volume is typically 50-100 µL.

-

Time-Course and Quenching: At various time points (e.g., 0, 2, 5, 10, and 15 minutes), take aliquots from the reaction mixture and quench the reaction by spotting the aliquot onto a glass fiber filter and immediately immersing it in ice-cold 10% TCA.

-

Washing: Wash the filters three times with ice-cold 5% TCA for 10 minutes each, followed by a wash with ice-cold 70% ethanol and then 95% ethanol to remove unincorporated radiolabeled leucine.

-

Drying and Counting: Dry the filters completely under a heat lamp. Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against time for each inhibitor concentration. Determine the initial reaction rates and calculate the percent inhibition relative to the vehicle control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the cytotoxic effects of Leu-AMS on cancer cell lines using a colorimetric assay such as the MTT or XTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Leu-AMS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of Leu-AMS in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Leu-AMS. Include wells with vehicle control (e.g., DMSO at the same concentration as in the highest Leu-AMS dose) and wells with medium only (as a blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Addition of MTT/XTT Reagent: Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. If using XTT, this step is not necessary as the product is water-soluble.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of Leu-AMS relative to the vehicle control. Plot the percentage of viability against the logarithm of the Leu-AMS concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Bacterial Growth Inhibition Assay (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Leu-AMS against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Leu-AMS

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL) in sterile saline or broth. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

-

Compound Dilution: Perform a two-fold serial dilution of Leu-AMS in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

-

Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Leu-AMS that completely inhibits visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Conclusion

Leu-AMS is a highly potent and specific inhibitor of the catalytic activity of leucyl-tRNA synthetase. Its ability to uncouple the enzymatic and signaling functions of LRS makes it an indispensable tool for researchers in the fields of cancer biology, infectious diseases, and metabolic regulation. The data and protocols presented in this guide are intended to facilitate the effective use of Leu-AMS in in vitro studies, enabling further elucidation of the multifaceted roles of LRS in health and disease. While specific cytotoxicity and antibacterial data for Leu-AMS remain to be fully characterized in the public literature, the provided information on related LRS inhibitors offers a valuable point of reference for experimental design.

References

An In-depth Technical Guide on the Cytotoxicity of Leu-AMS in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LRS), a critical enzyme in protein synthesis, has emerged as a promising target in oncology. Its role extends beyond its canonical function of ligating leucine to its cognate tRNA, as it also acts as a key sensor of intracellular leucine levels, thereby activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2] Inhibition of LRS presents a potential therapeutic strategy to disrupt these vital cellular processes in cancer cells.

Leu-AMS, a leucyl-sulfamoyl-adenylate analogue, is a potent inhibitor of the catalytic activity of LRS.[3][4] While it is known to be highly cytotoxic to both cancer and normal cells, specific quantitative data on its half-maximal inhibitory concentration (IC50) across a range of cancer cell lines is not extensively documented in publicly available literature.[3] This guide provides a comprehensive overview of the current understanding of Leu-AMS, including its mechanism of action, and presents detailed experimental protocols for assessing its cytotoxic and apoptotic effects. Furthermore, it visualizes the key signaling pathways and experimental workflows relevant to the study of LRS inhibitors.

Quantitative Data on LRS Inhibition and Cytotoxicity

Table 1: Inhibitory and Cytotoxic Concentrations of Leu-AMS and a Related Compound

| Compound | Target/Cell Line | Assay | IC50 / Effect | Reference(s) |

| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | Enzymatic Assay | 22.34 nM | [3] |

| GAL-LEU | HeLa (Cervical Cancer) | MTT Assay | 23.63 µM | |

| GAL-LEU | PC3 (Prostate Cancer) | MTT Assay | 55.36% growth inhibition at 30 µM |

*GAL-LEU is a peptide ester of Galantamine and is structurally different from Leu-AMS. This data is included to provide context on the cytotoxicity of leucine-containing compounds.

Mechanism of Action of Leu-AMS

Leu-AMS primarily functions by inhibiting the catalytic activity of LRS.[3] This inhibition disrupts the attachment of leucine to its tRNA, a crucial step in protein synthesis. Unlike some other LRS inhibitors, Leu-AMS does not appear to affect the leucine-induced activation of the mTORC1 pathway.[3] The cytotoxic effects are therefore likely a direct consequence of the cessation of protein synthesis, leading to cellular stress and eventual cell death. Some derivatives of Leu-AMS, however, have been shown to inhibit the mTORC1 pathway.[5]

Experimental Protocols

The following are detailed, representative protocols for assessing the cytotoxicity and apoptotic effects of a compound like Leu-AMS.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Leu-AMS (or other test compound)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Leu-AMS in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Leu-AMS. Include a vehicle control (medium with the same concentration of solvent used to dissolve Leu-AMS, e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (using Annexin V) and the loss of membrane integrity (using PI).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with Leu-AMS at the desired concentrations for the appropriate time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

-

Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways in Apoptosis

The precise signaling pathway for Leu-AMS-induced apoptosis has not been fully elucidated. However, the inhibition of protein synthesis is a potent inducer of cellular stress, which can trigger the intrinsic apoptotic pathway.

Caption: General overview of intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Assessing Leu-AMS Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like Leu-AMS on cancer cell lines.

Caption: Workflow for assessing Leu-AMS cytotoxicity in cancer cells.

Conclusion

Leu-AMS is a potent inhibitor of leucyl-tRNA synthetase, demonstrating significant cytotoxicity. While quantitative data on its effects across a broad panel of cancer cell lines is limited in the current literature, the provided experimental protocols offer a robust framework for researchers to conduct such investigations. The inhibition of a fundamental process like protein synthesis makes LRS an attractive target for cancer therapy. Further research is warranted to elucidate the precise signaling pathways involved in Leu-AMS-induced apoptosis and to determine its therapeutic potential in various cancer types. The diagrams and protocols in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting area of oncology research.

References

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. target.re.kr [target.re.kr]

- 5. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of Leucyl-tRNA Synthetase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucyl-tRNA synthetase (LRS) is a vital, multifunctional enzyme that plays a central role in cellular life. Its primary, or canonical, function is indispensable for protein synthesis, where it ensures the faithful attachment of leucine to its cognate tRNA. Beyond this fundamental role, LRS has emerged as a critical intracellular sensor of leucine, linking nutrient availability to the control of cell growth and metabolism through its non-canonical activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This dual functionality positions LRS as a key regulatory node and a compelling target for therapeutic development in various diseases, including cancer and metabolic disorders.[5][6] This guide provides a detailed examination of the core functions of LRS, presents key quantitative data, outlines detailed experimental protocols for its study, and visualizes its complex roles in cellular signaling.

Core Functions of Leucyl-tRNA Synthetase

LRS is a class IA aminoacyl-tRNA synthetase (aaRS) characterized by a complex modular architecture that includes a catalytic domain, an editing domain (CP1), and domains for tRNA binding and interaction with signaling partners.[2][7][8]

Canonical Function: Protein Synthesis

The essential housekeeping role of LRS is to catalyze the aminoacylation of tRNALeu, a two-step process crucial for translating the genetic code into protein.[2][7]

-

Leucine Activation: The enzyme first activates leucine using ATP to form a leucyl-adenylate (Leu-AMP) intermediate, releasing pyrophosphate (PPi).[2]

-

tRNA Charging: The activated leucyl moiety is then transferred from the adenylate to the 3'-end of its cognate tRNA, producing Leucyl-tRNALeu and AMP.[2]

To maintain the fidelity of protein synthesis, LRS possesses a distinct editing domain that hydrolyzes mischarged tRNAs, such as those incorrectly acylated with similar amino acids like norvaline.[7][9]

Non-Canonical Function: Leucine Sensing and mTORC1 Signaling

Independent of its role in translation, LRS acts as a direct intracellular sensor of leucine.[1][10] This function is central to the mTORC1 pathway, a master regulator of cell growth, proliferation, and metabolism.[11][12]

In the presence of sufficient leucine, LRS undergoes a conformational change, allowing it to bind to the RagD GTPase.[13][14][15] LRS then functions as a GTPase-Activating Protein (GAP) for RagD, promoting the hydrolysis of GTP to GDP.[1][12] This conversion is a critical "ON" switch for the mTORC1 pathway, facilitating the recruitment of the mTORC1 complex to the lysosomal surface where it is activated by Rheb-GTP.[11][16] Activated mTORC1 subsequently phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth while inhibiting autophagy.[12]

Quantitative Data: Kinetic Parameters

The catalytic efficiency of LRS is described by its kinetic parameters. The values can vary based on the organism and experimental conditions. Below are representative kinetic constants for the aminoacylation reaction.

| Parameter | Value | Substrate | Organism/System | Reference |

| Km | 12.2 ± 1.1 µM | Leucine | Mycoplasma mobile | [17] |

| 2.5 ± 0.3 mM | ATP | Mycoplasma mobile | [17] | |

| 1.1 ± 0.1 µM | tRNALeu | Homo sapiens | [18] | |

| kcat | 1.8 ± 0.1 s-1 | - | Mycoplasma mobile | [17] |

| 0.8 ± 0.0 s-1 | - | Homo sapiens | [18] | |

| kcat/Km | 1.5 x 105 M-1s-1 | Leucine | Mycoplasma mobile | [17] |

| 7.3 x 105 M-1s-1 | tRNALeu | Homo sapiens | [18] |

Table 1: Representative Kinetic Parameters of Leucyl-tRNA Synthetase. This table summarizes Michaelis-Menten constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) for LRS from different organisms, illustrating its interaction with its key substrates.

Experimental Protocols

Investigating the dual functions of LRS requires specific biochemical and cell-based assays.

Protocol: In Vitro Aminoacylation Assay

This assay quantifies the canonical tRNA-charging activity of LRS by measuring the incorporation of a radiolabeled amino acid into tRNA.[19][20][21]

Materials:

-

Purified recombinant LRS enzyme

-

[3H]-Leucine or [14C]-Leucine

-

Purified tRNALeu or total tRNA from a relevant source (e.g., brewer's yeast)

-

ATP solution (pH 7.0)

-

Aminoacylation Buffer (e.g., 50 mM HEPES-KOH pH 7.8, 45 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Inorganic pyrophosphatase

-

10% Trichloroacetic acid (TCA) solution, ice-cold

-

95% Ethanol, ice-cold

-

Glass fiber filter papers (e.g., Whatman 3MM)

-

Scintillation fluid and scintillation counter

Procedure:

-

Prepare the reaction mixture on ice. For a 70 µL final volume, combine the aminoacylation buffer, tRNA, [3H]-Leucine, and inorganic pyrophosphatase.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding ATP to a final concentration of 4 mM, followed immediately by the addition of purified LRS enzyme (e.g., to a final concentration of 2 nM).[21]

-

Incubate the reaction at 37°C. At designated time points (e.g., 2, 5, 10, 20 minutes), remove 20 µL aliquots.

-

Spot each aliquot onto a labeled glass fiber filter paper to stop the reaction.

-

Immediately immerse the filters in a beaker of ice-cold 10% TCA to precipitate the charged tRNA and wash away unincorporated radiolabeled leucine.

-

Wash the filters three times with fresh, ice-cold 10% TCA for 10 minutes each, followed by one wash with ice-cold 95% ethanol for 5 minutes.[21]

-

Dry the filters completely under a heat lamp.

-

Place each dry filter into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of Leucyl-tRNALeu formed based on the specific activity of the radiolabeled leucine.

Protocol: Co-Immunoprecipitation (Co-IP) for LRS-RagD Interaction

This protocol details the procedure to verify the leucine-dependent interaction between LRS and its signaling partner RagD in mammalian cells.[22][23][24][25]

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Complete culture medium and Leucine-free medium

-

Antibodies: Rabbit anti-LRS and Mouse anti-RagD (or antibodies with different host species)

-

Protein A/G magnetic beads or agarose beads

-

Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails)

-

Wash Buffer (Co-IP Lysis Buffer with 150 mM NaCl)

-

SDS-PAGE sample buffer (Elution buffer)

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. For leucine starvation, wash cells with PBS and incubate in leucine-free medium for 90 minutes. For stimulation, add leucine to the starved cells (final concentration ~500 µM) and incubate for 20 minutes. Maintain an unstimulated control group in leucine-free medium.[6]

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[25] Incubate on ice for 20 minutes with gentle vortexing.

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

-

Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.[24]

-

Immunoprecipitation: Add 2-5 µg of anti-LRS antibody to the clarified lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C to form the antibody-antigen complex.

-

Capture Complex: Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate with rotation for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic rack or centrifugation (1000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.[23][24]

-

Elution: Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

-

Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze by Western blotting, probing with an anti-RagD antibody to detect the co-precipitated protein. Use the anti-LRS antibody to confirm the successful pulldown of the target protein.

Visualizations: Pathways and Workflows

Caption: The LRS-mediated mTORC1 signaling pathway in response to leucine.

Caption: A streamlined experimental workflow for Co-Immunoprecipitation (Co-IP).

Implications for Drug Development

The distinct canonical and non-canonical functions of LRS make it a highly attractive target for therapeutic intervention.

-

Antimicrobial and Anticancer Agents: Inhibitors targeting the catalytic activity of LRS can block protein synthesis, providing a powerful strategy for developing antimicrobial agents (e.g., AN2690, an antifungal) and anticancer therapies, as some cancer cells show overexpression and dependency on LRS.[5][21][26][27]

-

Targeting mTORC1-Related Diseases: The non-canonical leucine sensing function of LRS is a direct link to mTORC1 hyperactivation, which is a hallmark of many cancers and metabolic diseases.[6][28] Developing small molecules that specifically disrupt the LRS-RagD interaction could inhibit mTORC1 signaling without affecting the essential protein synthesis function of LRS.[28] This offers a promising avenue for creating targeted therapies for rapamycin-resistant cancers or metabolic disorders with potentially fewer side effects than direct mTOR inhibitors.[28]

References

- 1. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-canonical or non-translational functions of aminoacyl-tRNA synthetases – The Chen Lab [publish.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leucyl-tRNA Synthetase - Proteopedia, life in 3D [proteopedia.org]

- 8. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Origin of Substrate Specificity in Post-Transfer Editing by Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. target.re.kr [target.re.kr]

- 15. researchgate.net [researchgate.net]

- 16. animbiosci.org [animbiosci.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2.7. In vitro aminoacylation assays [bio-protocol.org]

- 20. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. assaygenie.com [assaygenie.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 26. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 28. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Leu-AMS in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-adenylate sulfamate (Leu-AMS) is a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), an essential enzyme responsible for ligating leucine to its cognate tRNA during protein synthesis.[1][2] As a stable analog of the leucyl-adenylate intermediate, Leu-AMS competitively binds to the catalytic site of LRS, effectively halting protein translation and inducing cytotoxicity in both normal and cancerous cells.[1][2] Beyond its canonical role, LRS also functions as a key intracellular leucine sensor, activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[2][3][4] Notably, the catalytic and leucine-sensing functions of LRS can be decoupled.[3][4] Inhibition of the catalytic activity of LRS by Leu-AMS does not directly affect the leucine-induced activation of mTORC1.[1][2] These distinct functions make LRS a compelling target for therapeutic intervention, particularly in oncology.

These application notes provide a comprehensive protocol for the use of Leu-AMS in cell culture, including its mechanism of action, preparation, and application in cytotoxicity and signaling studies.

Mechanism of Action

Leu-AMS acts as a competitive inhibitor of LRS by mimicking the leucyl-adenylate intermediate formed during the aminoacylation reaction.[3] By binding to the active site of LRS, Leu-AMS prevents the attachment of leucine to tRNALeu, thereby inhibiting protein synthesis and leading to cell death. While LRS is also a positive regulator of the mTORC1 pathway through its interaction with RagD GTPase in a leucine-dependent manner, Leu-AMS's inhibition of the catalytic function does not interfere with this signaling role.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Leu-AMS in cell culture experiments.

Table 1: Inhibitory Concentrations of Leu-AMS

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (LRS inhibition) | 22.34 nM | Leucyl-tRNA Synthetase | [1][2] |

| GI50 (Growth Inhibition) | 11 ± 0.97 nM | SW620 | [3] |

| EC50 (50% Cell Death) | 62 ± 3.48 nM | SW620 | [3] |

| IC50 (Cytotoxicity) | 0.59 μM | A549 |

Table 2: Recommended Stock Solution Preparation and Storage

| Parameter | Value |

| Solvent | DMSO |

| Stock Concentration | 10 mM |

| Storage Temperature | -80°C (up to 6 months), -20°C (up to 1 month) |

| Mass to Volume for 10 mM Stock | |

| 1 mg | 0.2176 mL |

| 5 mg | 1.0882 mL |

| 10 mg | 2.1764 mL |

Data derived from MedChemExpress product information.[1]

Experimental Protocols

Preparation of Leu-AMS Stock Solution

Materials:

-

Leu-AMS powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO to dissolve the Leu-AMS powder (see Table 2).

-

Aseptically add the calculated volume of DMSO to the vial containing the Leu-AMS powder.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

General Cell Culture and Treatment Protocol

Materials:

-

Cultured cells of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Multi-well plates (e.g., 96-well, 24-well, or 6-well)

-

Leu-AMS stock solution (10 mM in DMSO)

Procedure:

-

Cell Seeding:

-

Grow cells to 70-80% confluency in a T75 flask.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.

-

Seed the cells into multi-well plates at a density appropriate for the specific cell line and assay duration. A typical seeding density for a 96-well plate for a 24-72 hour assay is 5,000-10,000 cells per well.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Leu-AMS Treatment:

-

On the following day, prepare serial dilutions of the Leu-AMS stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of Leu-AMS. Include a vehicle control (medium with the same concentration of DMSO as the highest Leu-AMS concentration).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a general MTT assay protocol and should be optimized for your specific cell line.

Materials:

-

Cells treated with Leu-AMS as described in the previous protocol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the Leu-AMS treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After incubation, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

LRS-mTORC1 Signaling Pathway

Caption: LRS-mTORC1 signaling pathway and the inhibitory action of Leu-AMS.

Experimental Workflow for Leu-AMS Cytotoxicity Assay

Caption: A typical experimental workflow for assessing the cytotoxicity of Leu-AMS.

References